molecular formula C15H25NO2 B7563290 (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone

(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone

Katalognummer B7563290
Molekulargewicht: 251.36 g/mol
InChI-Schlüssel: SSABOEIESZUPFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in 2002 by GlaxoSmithKline as a potential drug candidate for the treatment of metabolic disorders. Since then, GW0742 has been extensively studied for its various pharmacological effects and potential therapeutic applications.

Wirkmechanismus

(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone exerts its pharmacological effects by binding to and activating PPARδ receptors, which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
1. Regulation of lipid and glucose metabolism: this compound activates PPARδ receptors, which play a crucial role in regulating lipid and glucose metabolism. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity.
2. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
4. Anticancer effects: this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone in lab experiments include its potent and selective PPARδ agonist activity, which allows for the specific modulation of PPARδ signaling pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, which can limit its use in certain assays. It is also important to note that the effects of this compound can vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are several potential future directions for the study of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, including:
1. Development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity.
2. Investigation of the potential therapeutic applications of this compound in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer.
3. Elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, including the identification of downstream target genes and signaling pathways.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
In conclusion, this compound is a synthetic compound with potent PPARδ agonist activity that has been extensively studied for its various pharmacological effects and potential therapeutic applications. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesemethoden

The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-methylindole and 4-bromobutanal to form the intermediate, which is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is around 10-15%, and the purity of the product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been studied extensively for its various pharmacological effects and potential therapeutic applications. It has been shown to have potent PPARδ agonist activity, which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. This compound has also been shown to have anti-inflammatory, neuroprotective, and anticancer effects.

Eigenschaften

IUPAC Name

(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-11-10-13-4-2-3-5-14(13)16(11)15(17)12-6-8-18-9-7-12/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABOEIESZUPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.